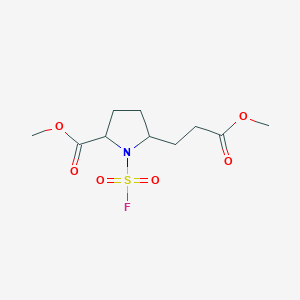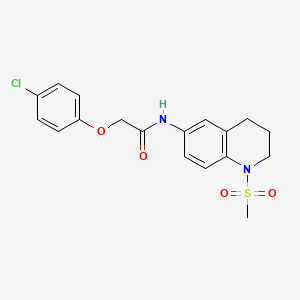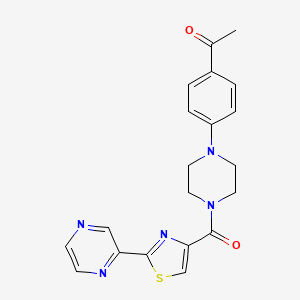![molecular formula C19H15ClF3N3OS B2828579 N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide CAS No. 626221-53-2](/img/structure/B2828579.png)
N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15ClF3N3OS and its molecular weight is 425.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Computational Studies
Compounds with similar structures have been characterized to understand their vibrational spectroscopic signatures, highlighting the impact of rehybridization and hyperconjugation on molecular stability and interactions. Such studies employ density functional theory (DFT) models to predict geometric equilibria, intramolecular hydrogen bonding, and harmonic vibrational wavenumbers. This approach allows researchers to explore the stereo-electronic interactions leading to molecular stability, confirmed through natural bond orbital (NBO) analysis. Vibrational spectral analysis, alongside Hirshfeld surface analysis, provides insights into the nature of intermolecular contacts within crystal structures, offering potential for understanding drug interactions at the molecular level (Jenepha Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
The study of crystal structures of related compounds reveals details about their molecular conformations, such as the folding patterns around the thioacetamide bridge and the inclination angles between pyrimidine and benzene rings. These findings are crucial for understanding the molecular basis of drug action, as they inform on how structural features like intramolecular N—H⋯N hydrogen bonds contribute to the stability and conformation of active pharmaceutical ingredients (Subasri et al., 2016).
Synthesis and Biological Activity
Research into the synthesis of related compounds and their biological activities is a key application area. Through various chemical reactions, researchers have developed methods to synthesize analogs with potential inhibitory activities against viruses, showcasing the relevance of these compounds in developing antiviral agents. Such studies often involve in-silico docking to show inhibition activity, providing a foundation for the development of new pharmaceuticals (Savchenko et al., 2020).
Pharmacokinetic Properties and Drug Design
Investigations into the pharmacokinetic properties of these compounds, including their adsorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, are crucial. This research informs the drug design process by identifying potential therapeutic agents with favorable pharmacokinetic profiles, ensuring that new drugs have the desired efficacy and safety for clinical use. The analysis of these properties is essential for advancing compounds through the drug development pipeline (Jenepha Mary, Pradhan, & James, 2022).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3OS/c20-12-6-4-11(5-7-12)9-25-16(27)10-28-18-14(8-24)17(19(21,22)23)13-2-1-3-15(13)26-18/h4-7H,1-3,9-10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUQDOLXYBGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2828498.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)






![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)
![Methyl 2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2828512.png)
![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2828518.png)
